
19-hydroxyprostaglandin E1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-羟基-PGE1,也称为19-羟基前列腺素E1,是前列腺素E1的衍生物。前列腺素是一组具有多种激素样作用的生理活性脂类化合物,在动物体内具有多种功能。 1-羟基-PGE1以其重要的生物活性而闻名,包括血管扩张、抑制血小板聚集和调节炎症 .
准备方法
1-羟基-PGE1的合成涉及多个步骤,从前列腺素E1开始。一种常见的方法包括在第19个碳位置对前列腺素E1进行羟基化。这可以在受控条件下使用特定试剂和催化剂来实现。 工业生产方法通常涉及使用生物催化剂来确保高产量和纯度 .
化学反应分析
科学研究应用
Biochemical Properties and Mechanism of Action
19-Hydroxyprostaglandin E1 is characterized by its unique hydroxylation at the 19th carbon position, which influences its biological activity. It primarily acts as an agonist for the EP1 and EP3 receptor subtypes, leading to various physiological effects such as vasodilation and modulation of smooth muscle contraction. The compound is involved in several signaling pathways that regulate inflammation and vascular responses.
-
Model Compound for Prostaglandin Studies :
This compound serves as a model compound for studying the behavior of prostaglandins and their derivatives. Its structural characteristics allow researchers to investigate the effects of hydroxylation on prostaglandin activity and stability. -
Cellular Signaling Pathways :
The compound plays a crucial role in understanding cellular signaling pathways involving prostaglandins. It helps elucidate the interactions between prostaglandins and their specific receptors, contributing to our knowledge of their physiological effects in various tissues . -
Therapeutic Investigations :
Research has explored the potential therapeutic effects of this compound in treating vascular diseases and inflammatory conditions. Its ability to modulate vascular responses makes it a candidate for developing new treatments for conditions such as pulmonary hypertension and cardiovascular diseases . -
Pharmaceutical Development :
The compound is utilized in pharmaceutical development as a reference standard in quality control processes. Its distinct properties allow for the assessment of drug formulations containing prostaglandins .
Case Studies and Findings
- A study demonstrated that this compound exhibits selective activity at the EP2 receptor subtype, unlike its parent compound prostaglandin E2, which activates multiple receptor subtypes indiscriminately. This specificity could lead to targeted therapeutic applications with fewer side effects .
- Another investigation into the enzymatic pathways revealed that the biosynthesis of this compound occurs efficiently in vivo, suggesting its physiological relevance in human reproductive physiology. The study reported significant interindividual variability in product-to-substrate ratios during ejaculation, indicating a complex regulatory mechanism at play .
Industrial Applications
In addition to its research applications, this compound finds use in the industrial sector, particularly in the production of prostaglandin-based pharmaceuticals. Its stability and biological activity make it an essential compound for developing new medications targeting prostanoid receptors.
作用机制
1-羟基-PGE1的作用机制涉及其与细胞表面特定受体的相互作用。它主要靶向前列腺素E受体,导致细胞内信号通路的激活。这些通路导致各种生理效应,例如血管扩张和抑制血小板聚集。 该化合物还调节环磷酸腺苷 (cAMP) 的产生,它在其生物活性中起着至关重要的作用 .
相似化合物的比较
1-羟基-PGE1与其他前列腺素衍生物(如前列腺素E2和前列环素)进行比较。虽然所有这些化合物都具有相似的结构特征,但1-羟基-PGE1由于其在第19个碳位置的特定羟基化而独一无二。这种修饰在某些条件下增强了其稳定性和生物活性。类似的化合物包括:
- 前列腺素E2
- 前列环素
- 前列腺素F2α
常见问题
Q. Basic: What are the primary physiological roles of 19-hydroxyprostaglandin E₁ in mammalian reproductive systems?
19-Hydroxyprostaglandin E₁ (19-OH-PGE₁) is a seminal fluid component in primates, implicated in modulating sperm motility and cervical mucus penetration. Early studies identified its presence in primate semen and proposed roles in fertilization processes . Methodologically, researchers use in vitro sperm motility assays and cervical mucus penetration tests to evaluate its bioactivity. Key experiments involve comparing semen samples with and without 19-OH-PGE₁ to isolate its effects .
Q. Basic: What analytical techniques are recommended for detecting 19-hydroxyprostaglandin E₁ in biological samples?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity in distinguishing 19-OH-PGE₁ from structurally similar prostaglandins. Stable isotope-labeled internal standards (e.g., deuterated analogs) are critical for quantification accuracy. Gas chromatography-mass spectrometry (GC-MS) may also be used but requires derivatization, risking sample degradation .
Q. Basic: What safety protocols are essential for handling 19-hydroxyprostaglandin E₁ in laboratory settings?
Personal protective equipment (PPE), including nitrile gloves and lab coats, is mandatory. Work should be conducted in a fume hood to prevent inhalation. The compound’s hazards include reproductive toxicity (H361), necessitating strict waste disposal via approved chemical waste facilities. Safety data sheets (SDS) from suppliers like Aladdin Scientific provide detailed handling guidelines .
Q. Advanced: How should researchers reconcile contradictory findings on the bioactivity of 19-hydroxyprostaglandin E₁ across experimental models?
Contradictions often arise from interspecies variability (e.g., primate vs. rodent models) or differences in in vitro vs. in vivo conditions. To address this:
- Perform meta-analyses of dose-response curves across studies.
- Standardize experimental parameters (e.g., pH, temperature) in in vitro assays.
- Validate findings using multiple models (e.g., human cell lines and transgenic mice) .
Q. Advanced: What experimental design considerations are critical for studying 19-hydroxyprostaglandin E₁’s metabolic pathways?
- In vivo studies : Use radiolabeled 19-OH-PGE₁ (e.g., ³H or ¹⁴C isotopes) to track metabolites in plasma or tissues.
- In vitro studies : Employ hepatic microsomal preparations to identify cytochrome P450-mediated transformations.
- Control for enzymatic degradation by including protease inhibitors in sample buffers .
Q. Basic: What are the major metabolites of 19-hydroxyprostaglandin E₁, and how do they influence its activity?
Primary metabolites include 19-hydroxyprostaglandin F₁α and 6,15-diketo-13,14-dihydro-PGF₁α. These metabolites exhibit reduced vasodilatory activity compared to the parent compound. Analytical workflows combining LC-MS/MS and nuclear magnetic resonance (NMR) are used for structural elucidation .
Q. Advanced: How can extraction protocols be optimized to minimize 19-hydroxyprostaglandin E₁ degradation during sample preparation?
- Use ice-cold organic solvents (e.g., methanol:acetonitrile 1:1) for rapid protein precipitation.
- Acidify samples to pH 3–4 to stabilize prostaglandins.
- Avoid freeze-thaw cycles; store samples at −80°C with antioxidants (e.g., butylated hydroxytoluene) .
Q. Advanced: What statistical methods are appropriate for analyzing dose-response relationships in 19-hydroxyprostaglandin E₁ studies?
- Non-linear regression models (e.g., log[inhibitor] vs. response) for EC₅₀/IC₅₀ calculations.
- ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons.
- Power analysis during experimental design to ensure adequate sample sizes, addressing variability in biological replicates .
Q. Basic: What gaps exist in understanding the receptor interactions of 19-hydroxyprostaglandin E₁?
While 19-OH-PGE₁ binds EP receptors, its affinity for subtypes (EP1–EP4) remains poorly characterized. Researchers should employ competitive binding assays using radiolabeled ligands (e.g., ³H-PGE₂) and receptor knockout models to clarify subtype specificity .
Q. Advanced: How do interspecies differences impact the translational relevance of preclinical studies on 19-hydroxyprostaglandin E₁?
Primate-specific metabolic pathways limit extrapolation to rodents. Strategies include:
属性
CAS 编号 |
55123-67-6 |
---|---|
分子式 |
C20H34O6 |
分子量 |
370.5 g/mol |
IUPAC 名称 |
7-[(1R,2R,3R)-2-[(E,3S)-3,7-dihydroxyoct-1-enyl]-3-hydroxy-5-oxocyclopentyl]heptanoic acid |
InChI |
InChI=1S/C20H34O6/c1-14(21)7-6-8-15(22)11-12-17-16(18(23)13-19(17)24)9-4-2-3-5-10-20(25)26/h11-12,14-17,19,21-22,24H,2-10,13H2,1H3,(H,25,26)/b12-11+/t14?,15-,16+,17+,19+/m0/s1 |
InChI 键 |
QVVXWHIDRKRPMO-LXCOYWBSSA-N |
SMILES |
CC(CCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O)O |
手性 SMILES |
CC(CCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O)O |
规范 SMILES |
CC(CCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O)O |
同义词 |
19-hydroxy-PGE1 19-hydroxyprostaglandin E1 19-hydroxyprostaglandin E1, (+-)-isomer 19-hydroxyprostaglandin E1, (11alpha,13E,15S,19R)-(+-)-isomer 19-hydroxyprostaglandin E1, (11alpha,13E,15S,19S)-(+-)-isomer 19-hydroxyprostaglandin E1, (11alpha,13E,15S,19S)-isomer 19-hydroxyprostaglandin E1, (11alpha,13Z,15R,19R)-(+-)-isomer 19-hydroxyprostaglandin E1, (11alpha,13Z,15R,19S)-(+-)-isomer 19-hydroxyprostaglandin E1, (5Z,11alpha,13E,15S,19S)-isomer 19-hydroxyprostaglandin E1, (5Z,8beta,11alpha,13E,15S)-isomer 19-hydroxyprostaglandin E1, (8beta,11alpha,13E,15S)-isomer 19-OH PGE1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。